molecular formula C9H8ClN3 B2832060 3-chloro-5-methyl-4-phenyl-4H-1,2,4-triazole CAS No. 1019032-00-8

3-chloro-5-methyl-4-phenyl-4H-1,2,4-triazole

Cat. No.: B2832060
CAS No.: 1019032-00-8
M. Wt: 193.63
InChI Key: FCYYXNVAPBOINZ-UHFFFAOYSA-N
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Description

3-chloro-5-methyl-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-methyl-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-methyl-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The chlorine atom in the triazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1H-1,2,4-triazole
  • 5-chloro-1H-1,2,4-triazole
  • 3-bromo-1H-1,2,4-triazole

Uniqueness

3-chloro-5-methyl-4-phenyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other triazole derivatives, it may exhibit enhanced activity or selectivity towards certain targets, making it valuable for specific applications in research and industry .

Biological Activity

3-Chloro-5-methyl-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various applications in pharmaceuticals and agrochemicals.

Overview of this compound

  • Chemical Formula : C9H8ClN3
  • Molecular Weight : 193.63 g/mol
  • CAS Number : 1019032-00-8

This compound is notable for its structural features that enhance its biological reactivity and potential therapeutic effects. The presence of a chlorine atom and a phenyl group contributes to its unique chemical properties and biological activities.

The synthesis of this compound typically involves:

  • Cyclization of Precursors : The reaction of hydrazine derivatives with carboxylic acid derivatives.
  • Chlorination : Introduction of the chlorine atom under controlled conditions.
  • Solvents and Catalysts : Commonly used solvents include ethanol or acetic acid, with catalysts like sulfuric acid facilitating the reaction.

Reaction Pathways

The compound can undergo various chemical reactions:

  • Substitution Reactions : The chlorine atom can be substituted by nucleophiles such as amines or thiols.
  • Oxidation and Reduction Reactions : The triazole ring can be oxidized or reduced to form different derivatives.

Biological Activities

The biological activities of this compound have been extensively studied, revealing significant potential in several areas:

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit strong antimicrobial properties. For instance:

  • Studies have shown that similar triazole compounds are effective against various pathogens including bacteria and fungi. The specific activity against Candida albicans has been highlighted in studies involving related triazole compounds .

Anticancer Properties

The compound has been investigated for its anticancer potential:

  • Mechanism of Action : It acts as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition disrupts growth factor signaling pathways, leading to reduced proliferation of cancer cells that overexpress EGFR .

Antioxidant Activity

Triazole derivatives have also demonstrated antioxidant capabilities:

  • Compounds similar to 3-chloro-5-methyl-4-phenyl have shown significant activity in DPPH and ABTS assays, suggesting their potential as antioxidants in therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives including 3-chloro-5-methyl-4-phenyl:

  • Antimicrobial Study :
    • A study demonstrated the efficacy of triazole derivatives against E. coli and Staphylococcus aureus, indicating broad-spectrum antimicrobial activity.
  • Anticancer Study :
    • In vitro studies on cancer cell lines showed that treatment with triazole compounds resulted in significant cytotoxicity and apoptosis induction in MCF-7 breast cancer cells .

Summary Table of Biological Activities

Activity TypeCompound TestedEffectivenessReference
Antimicrobial3-Chloro-5-methyl derivativesEffective against E. coli
AnticancerTriazole derivativesInduces apoptosis in MCF-7
AntioxidantSimilar triazolesSignificant antioxidant activity

Properties

IUPAC Name

3-chloro-5-methyl-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-7-11-12-9(10)13(7)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYYXNVAPBOINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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